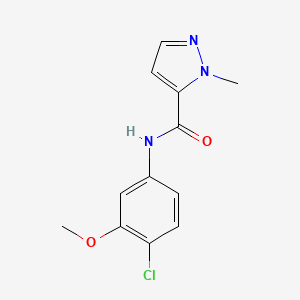
1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide, also known as BPTM, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. BPTM belongs to the class of sulfonamide compounds and has been found to exhibit biological activity against various diseases.
作用機序
The mechanism of action of 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and pathways. In cancer cells, 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis. 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has also been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and proliferation. Inhibition of AKT leads to the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been found to have various biochemical and physiological effects. In cancer cells, 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth. Inflammation is a key factor in many diseases, and 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has also been found to improve glucose metabolism, which may have implications for the treatment of diabetes.
実験室実験の利点と制限
One advantage of using 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide in lab experiments is its specificity for certain enzymes and pathways, which allows for targeted inhibition. 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has also been found to have low toxicity, which makes it a promising therapeutic agent. However, one limitation of using 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide in lab experiments is its limited solubility in water, which may make it difficult to work with in certain assays.
将来の方向性
There are several future directions for the study of 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide. One direction is to further investigate its potential use as a therapeutic agent in cancer, inflammation, and diabetes. Another direction is to study its mechanism of action in more detail, which may lead to the identification of new targets for drug development. Additionally, the development of more soluble analogs of 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide may improve its utility in lab experiments.
合成法
The synthesis of 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide involves the reaction of 4-bromobenzene-1-sulfonyl chloride with N-methyl-N-(1,3,4-thiadiazol-2-yl)methanamine. The reaction is carried out in the presence of a base and a solvent such as dichloromethane. The final product is obtained after purification by column chromatography.
科学的研究の応用
1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and diabetes. In cancer research, 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a key factor in many diseases, and 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide has also been studied for its potential use in the treatment of diabetes by improving glucose metabolism.
特性
IUPAC Name |
1-(4-bromophenyl)-N-methyl-N-(1,3,4-thiadiazol-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2S2/c1-14(10-13-12-7-17-10)18(15,16)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZXBYOHVOLKHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NN=CS1)S(=O)(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-[(4-Methylquinazolin-2-yl)methoxy]phenoxy]ethanol](/img/structure/B7679866.png)
![Methyl 4-chloro-3-[(2-cyclobutyl-1,3-oxazole-4-carbonyl)amino]-2-methylbenzoate](/img/structure/B7679872.png)
![methyl (1S,3R)-3-[(5-ethylthiophen-2-yl)methylcarbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7679873.png)
![2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]-N-(1H-pyrrol-2-ylmethyl)acetamide](/img/structure/B7679886.png)


![N-[5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679898.png)
![4-[(4-methoxyphenyl)methylamino]-N-prop-2-enylbenzamide](/img/structure/B7679902.png)

![N-[5-[3-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7679924.png)
![N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7679931.png)
